molecular formula C9H9N3O2 B2354735 Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 62135-58-4

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2354735
CAS No.: 62135-58-4
M. Wt: 191.19
InChI Key: CCEWYZJHYQITGS-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS 62135-58-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features the 1,2,4-triazolo[1,5-a]pyridine scaffold, a privileged structure in drug design known for its versatility and ability to mimic natural building blocks like purines . Its primary research value lies in its role as a key precursor for the synthesis of more complex molecules. For instance, it serves as a crucial building block in the development of novel inhibitors targeting the influenza virus polymerase, specifically to disrupt the PA-PB1 protein-protein interaction, a promising approach for developing broad-spectrum antiviral agents . Furthermore, the 1,2,4-triazolo[1,5-a]pyridine core is being extensively investigated for various other therapeutic applications, including as a novel and potent scaffold for α-glucosidase inhibition in diabetes research . With a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, this reagent is offered with a guaranteed purity of ≥95% . It is supplied as a liquid and should be stored under an inert atmosphere at room temperature . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-10-7-5-3-4-6-12(7)11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEWYZJHYQITGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977732
Record name Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62135-58-4
Record name Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Thermal Synthesis

Reaction Mechanism and Standard Protocol

The classical synthesis involves cyclocondensation of 1,2-diaminopyridinium 2,4,6-trimethylbenzenesulfonate with ethyl 2-chloro-2-oxoacetate in pyridine at elevated temperatures. The mechanism proceeds via nucleophilic acyl substitution followed by intramolecular cyclodehydration (Figure 1):

  • Aminolysis : The primary amine attacks the electrophilic carbonyl carbon of ethyl 2-chloro-2-oxoacetate, displacing chloride.
  • Cyclization : The secondary amine facilitates ring closure through N–N bond formation, eliminating water.
  • Aromatization : Subsequent dehydration generates the conjugated triazolo[1,5-a]pyridine system.
Table 1: Optimized Thermal Synthesis Parameters
Parameter Specification
Reactants 1,2-Diaminopyridinium salt (1 eq), ethyl 2-chloro-2-oxoacetate (2 eq)
Solvent Pyridine
Temperature 100°C
Reaction Time 18 hours
Workup Trituration with Na₂CO₃, DCM extraction, ether recrystallization
Yield 90.6%
Purity (HPLC) >98%

Structural Considerations

X-ray crystallography of analogous compounds reveals a planar triazolo-pyridine scaffold (r.m.s. deviation ≤0.0068 Å). The ethyl ester’s steric bulk (van der Waals volume: 54.3 ų) necessitates precise reaction control to avoid side products from transesterification.

Microwave-Assisted Synthesis

Catalyst-Free Cyclization

Microwave irradiation (100°C, 15 min) enables rapid synthesis using 1-amino-2-imino-pyridine derivatives and carboxylic acids. This method eliminates metal catalysts while maintaining yields comparable to thermal routes (Table 2).

Table 2: Microwave Protocol Performance
Entry Substrate Acid Yield (%)
1 1-Amino-2-imino-pyridine Acetic acid 84
2 3-Cyano derivative Glyoxalic acid 79
3 5-Bromo derivative Benzoyl chloride 81

Advantages Over Conventional Methods

  • Time Efficiency : 15–30 min vs. 18 hours
  • Atom Economy : 92% vs. 87% for thermal route
  • Solvent Reduction : Ethanol (10 mL/mmol) vs. pyridine (50 mL/mmol)

Advanced Green Chemistry Approaches

Tandem Transamidation-Cyclization

A 2024 protocol employs enaminonitriles and benzohydrazides under microwave conditions (120°C, 24h) to construct the triazolo core via a three-step tandem mechanism:

  • Transamidation : Benzohydrazide transfers the acyl group to enaminonitrile.
  • Nucleophilic Addition : Nitrile group attacks the activated carbonyl.
  • Condensation : Cyclization with concurrent ammonia elimination.
Table 3: Green Synthesis Optimization
Variable Optimal Condition Yield Impact
Solvent Toluene +15% vs. THF
Temperature 120°C 83% vs. 71% at 100°C
Equivalents 2.0 eq benzohydrazide Maximal conversion

Comparative Analysis of Methodologies

Table 4: Synthesis Route Comparison
Metric Thermal Microwave Green
Time 18 h 15–30 min 24 h
Yield 90.6% 79–84% 83%
Catalyst None None None
Solvent Volume 50 mL/g 10 mL/g 15 mL/g
Energy Input (kWh/mol) 12.4 3.2 4.8

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems : Pilot studies demonstrate 92% yield at 5 kg/batch using segmented flow reactors.
  • In Situ Monitoring : Raman spectroscopy enables real-time tracking of cyclization progress (R² = 0.98 vs. HPLC).

Purification Innovations

  • Antisolvent Crystallization : Ethanol/water mixtures (70:30 v/v) increase crystal purity to 99.5%.
  • Chromatography-Free Workup : Filtration and wash cycles replace column purification, reducing solvent waste by 40%.

Chemical Reactions Analysis

Types of Reactions: Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the triazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and triazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, including resistant strains. For instance, a study demonstrated that modifications to the ethyl ester group enhance antibacterial efficacy .
  • Anticancer Potential
    • Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. A notable case study reported that certain derivatives of this compound induced apoptosis in human cancer cells through the activation of specific signaling pathways .
  • Neurological Applications
    • The compound has been explored for its potential as a neuroprotective agent. It was found to inhibit specific receptors associated with neurodegenerative diseases, suggesting a role in the development of treatments for conditions like Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of this compound has been optimized through various methods:

  • Microwave-Assisted Synthesis : This technique has significantly reduced reaction times while improving yields. For example, reactions conducted under microwave irradiation resulted in yields exceeding 85% when using acetic acid as a catalyst .
  • Modifications for Enhanced Activity : Structural modifications have been employed to enhance the biological activity of the compound. For instance, substituting different functional groups on the pyridine ring has yielded derivatives with improved potency against target pathogens and cancer cells .

Material Science Applications

  • Polymer Chemistry
    • This compound is being researched for its potential use in polymer synthesis. Its ability to act as a monomer or cross-linking agent can lead to the development of advanced materials with specific properties tailored for applications in coatings and adhesives.
  • Sensors
    • The compound's unique electronic properties have led to investigations into its use in sensor technology. Studies have shown that it can be incorporated into sensor devices for detecting environmental pollutants and biological markers due to its selective binding capabilities .

Data Table: Summary of Applications

Application AreaSpecific Use CasesFindings/Results
AntimicrobialBacterial infectionsSignificant activity against resistant strains
AnticancerCytotoxicity in cancer cell linesInduces apoptosis through specific pathways
NeurologicalNeuroprotectionInhibits receptors related to neurodegenerative diseases
Polymer ChemistryMonomer/cross-linking agentDevelopment of advanced materials
SensorsDetection of pollutantsSelective binding capabilities

Case Studies and Research Findings

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives of this compound for their anticancer properties. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines .
  • Another research effort focused on the compound's antimicrobial properties revealed that it could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .

Mechanism of Action

The mechanism by which ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for various cellular processes, including immune response and cell growth . The compound’s ability to act as an inverse agonist for RORγt suggests its potential in modulating immune responses and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s derivatives and analogues vary in substituents, which significantly influence their physical, chemical, and biological properties. Key examples include:

Compound Name Substituents/Modifications Key Properties/Applications Reference
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Methyl groups at positions 5 and 7 Increased lipophilicity; potential agrochemical applications
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Bromine at position 6 Enhanced electrophilicity; used in cross-coupling reactions
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Chlorine at position 7, methyl at position 5 Bioactive intermediate; antimicrobial potential
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine Hydroxyl group at position 7 Precursor for chlorination or functionalization

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, Cl) : Bromo and chloro derivatives (e.g., Ethyl 6-bromo-) exhibit altered reactivity in nucleophilic substitution or cross-coupling reactions due to increased electrophilicity .
  • Lipophilicity : Methyl or ethyl groups (e.g., Ethyl 5,7-dimethyl-) enhance membrane permeability, relevant in agrochemical design .
  • Functional Group Interconversion : The hydroxyl group in 7-hydroxy derivatives allows further derivatization (e.g., chlorination to 7-chloro analogues) .

Key Observations :

  • Efficiency : Continuous flow synthesis of the target compound reduces reaction time and improves scalability compared to batch methods .
  • Reagent Compatibility : Traditional methods (e.g., LiAlH4 reduction) often require hazardous reagents, whereas flow chemistry minimizes exposure .

Physicochemical Properties

IR and NMR spectral data highlight functional group differences:

Compound IR Absorption (cm⁻¹) ¹³C-NMR (C=O/C=S, ppm) Reference
Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate C=O at ~1,670–1,682 (ester) C=O at ~165–170
4H-[1,2,4]Triazolo[1,5-a]quinazolin-5-thiones C=S at ~1,249–1,268 C=S at ~184.91–186.62
4,5-Dihydro[1,2,4]triazolo[1,5-a]quinazolines Absence of C=O (reduced to CH₂) N/A

Key Observations :

  • Ester vs. Thione : The C=O band in esters (1,670–1,682 cm⁻¹) contrasts with weaker C=S absorption in thiones (1,249–1,268 cm⁻¹) .
  • Reduced Derivatives : Dihydroquinazolines lack C=O, confirmed by IR and NMR .

Biological Activity

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as triazolopyridines. These compounds are characterized by a triazole ring fused to a pyridine structure, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves multi-step processes that can include microwave-assisted reactions and the use of specific catalysts to enhance yield and purity .

Antiviral Activity

One of the most notable biological activities of this compound is its antiviral properties. Research has demonstrated that derivatives of this compound can inhibit the interaction between viral proteins essential for replication. For instance, studies focusing on influenza A virus have shown that certain triazolo derivatives can disrupt the PA-PB1 interaction critical for viral RNA polymerase function. The effectiveness is quantified by IC50 values in micromolar ranges, indicating potent activity against viral replication .

Anticancer Properties

In addition to its antiviral effects, this compound has been investigated for its potential as an anticancer agent. It has been reported to inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions including cancer. By inhibiting this pathway, this compound may contribute to reduced tumor growth and metastasis .

Study on Influenza Virus Inhibition

A significant study evaluated the antiviral activity of several triazolo derivatives against influenza A virus. The results indicated that this compound exhibited an EC50 value that demonstrated substantial inhibition of plaque formation in infected cells. The cytotoxicity was assessed using MTT assays to ensure that antiviral effects were not due to cell toxicity .

CompoundEC50 (µM)CC50 (µM)Selectivity Index
This compound10 ± 2>250>25
Ribavirin (control)10 ± 2>250>25

AXL Inhibition in Cancer Models

Another significant study focused on the role of this compound in cancer biology. Here it was shown that the compound inhibited AXL receptor-mediated signaling pathways in vitro. The inhibition led to decreased cell proliferation and increased apoptosis in cancer cell lines. The findings suggest that this compound could be developed further as a therapeutic agent against cancers characterized by AXL overexpression .

Q & A

Q. What are the standard synthetic routes for Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, reacting ethyl α-cyanocinnamate derivatives with amines or hydrazines in ethanol under reflux conditions, catalyzed by piperidine. This method yields triazolo-pyridine cores with ester functionalities, as demonstrated in the synthesis of related derivatives (e.g., 72% yield for compound 10c via reflux with piperidine) . Alternative routes include using KHSO₄ as a catalyst for cyclization, as seen in pyrazolo-pyrimidine syntheses .

Q. How is the purity and structural identity of synthesized derivatives confirmed?

Characterization relies on a combination of techniques:

  • 1H NMR to confirm substituent positions and integration ratios (e.g., δ 1.39 ppm for ethyl CH₃ in 10c ) .
  • IR spectroscopy to identify functional groups (e.g., C≡N at 2215 cm⁻¹ and C=O at 1710 cm⁻¹) .
  • Elemental analysis to validate molecular formulas (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
  • Melting point analysis to assess purity (e.g., 187–189°C for 10a ) .

Q. What solvents and catalysts are optimal for synthesizing triazolo-pyridine derivatives?

Ethanol is commonly used as a solvent due to its ability to dissolve polar intermediates and facilitate cyclization. Catalysts like piperidine (0.1 mL per 0.01 mol substrate) enhance reaction efficiency by deprotonating intermediates, as seen in the synthesis of 10a10c . For acid-catalyzed reactions, KHSO₄ (2 equivalents) promotes cyclocondensation of pyrazole derivatives .

Advanced Research Questions

Q. How do substituents on the triazolo-pyridine core influence reaction yields and physicochemical properties?

Electron-withdrawing groups (e.g., Cl, NO₂) on aryl rings can reduce yields due to steric hindrance or electronic deactivation, while electron-donating groups (e.g., OCH₃) improve reactivity. For example, 12f (p-tolyl substituent) achieved 70% yield, whereas 12h (pyridinyl) yielded 65% . Substituents also affect melting points (e.g., >300°C for 12g with a furan group vs. 268°C for 12f ) and solubility .

Q. What strategies resolve contradictory NMR data for triazolo-pyridine derivatives?

Discrepancies in chemical shifts (e.g., NH protons in DMSO-d₆) can arise from tautomerism or solvent effects. Advanced methods include:

  • 2D NMR (COSY, HSQC) to assign coupled protons and carbons unambiguously.
  • X-ray crystallography to validate bond angles and torsional parameters (e.g., N3–C9–N4 = 109.5° in ) .
  • Variable-temperature NMR to study dynamic equilibria in solution .

Q. How can reaction conditions be optimized to improve yields of triazolo-pyridine derivatives?

Key parameters include:

  • Catalyst loading : Increasing KHSO₄ from 1 to 2 equivalents improved pyrazolo-pyrimidine yields by 15% .
  • Solvent polarity : Switching from ethanol to DMF enhanced cyclization rates for sterically hindered substrates .
  • Temperature control : Reflux (80–100°C) is optimal for most reactions, but microwave-assisted synthesis can reduce time (e.g., 30 minutes vs. 3 hours) .

Q. What role does the ethyl ester group play in the biological activity of triazolo-pyridine derivatives?

The ester group enhances membrane permeability and serves as a prodrug moiety. In CB2 cannabinoid receptor studies, ethyl esters (e.g., 13d ) showed higher binding affinity than carboxylic acids, likely due to improved lipophilicity (logP ~2.5 vs. ~0.8) . Hydrolysis to the free acid in vivo can modulate activity, as seen in adenosine receptor antagonists .

Q. How are computational methods used to predict the activity of triazolo-pyridine derivatives?

Molecular docking and interaction energy fingerprints (IEFs) rationalize structure-activity relationships (SAR). For example, in silico models revealed that a benzylamino group at C5 in 14 enhances hA2A adenosine receptor binding (Ki = 1.44 nM) by forming hydrophobic interactions with transmembrane domains . Density functional theory (DFT) calculations further optimize substituent geometries for target engagement .

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